4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine
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Overview
Description
4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4th position and a cyclopropylmethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thienopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles that can replace the chlorine atom.
Cyclization: Reagents such as formic acid and triethyl orthoformate are used to facilitate cyclization reactions.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . The compound’s ability to inhibit multiple kinases makes it a promising candidate for the development of targeted therapies .
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c11-9-7-3-4-14-10(7)13-8(12-9)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
BFOCUPRZKPRIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(C=CS3)C(=N2)Cl |
Origin of Product |
United States |
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